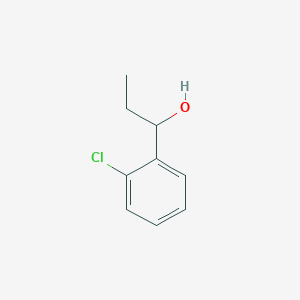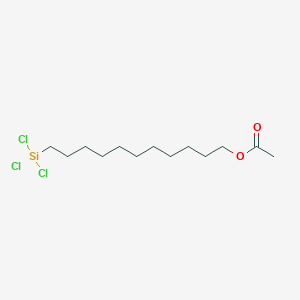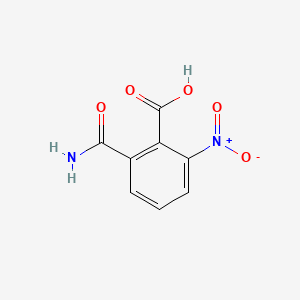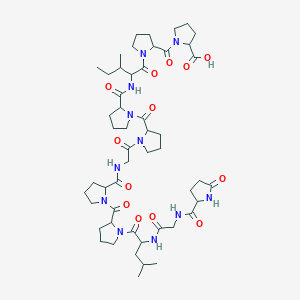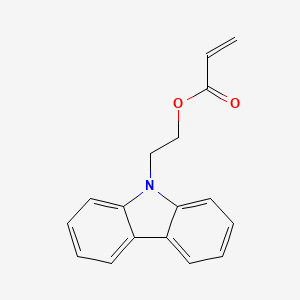
Dimethoxy(methyl)octylsilane
説明
Dimethoxy(methyl)octylsilane, also known as Methyl-octyldimethoxysilane or Octylmethyldimethoxysilane, is an organosilicon compound . Its empirical formula is C11H26O2Si and it has a molecular weight of 218.41 .
Molecular Structure Analysis
The molecular structure of Dimethoxy(methyl)octylsilane can be represented by the SMILES stringCCCCCCCCSi(OC)OC . This indicates that the silicon atom is bonded to an octyl group (CCCCCCCC), a methyl group ©, and two methoxy groups (OC). Physical And Chemical Properties Analysis
Dimethoxy(methyl)octylsilane is a liquid at room temperature . It has a density of 0.863 g/mL at 25 °C and a refractive index (n20/D) of 1.421 . The vapor pressure is 1.23 mmHg at 54.4 °C .科学的研究の応用
Organic Synthesis
Dimethoxy(methyl)octylsilane is an organosilicon compound used in organic synthesis . It’s used as a reagent in the preparation of various organic compounds.
Solar Energy Applications
This compound is used in applications requiring non-aqueous solubility, such as solar energy . It can be used in the production of solar panels and other solar energy devices.
Water Treatment Applications
Dimethoxy(methyl)octylsilane is also used in water treatment applications . It can be used in the production of water treatment chemicals and equipment.
Nanotechnology
It’s used in the production of inorganic nanomaterials . These nanomaterials have a wide range of applications, including fillers for rubber, catalyst supports, separation media, carriers in food and agriculture, and abrasive/anticaking agents in cosmetics.
Biomedical Applications
Silica, which can be produced using organosilicon compounds like Dimethoxy(methyl)octylsilane, is believed to be an important material for biomedical applications . It can be used in drug delivery systems, biosensors, and other biomedical devices.
Thin Film Deposition
Dimethoxy(methyl)octylsilane can be used in thin film deposition . This process is used in various fields, including electronics and materials science.
Safety and Hazards
Dimethoxy(methyl)octylsilane is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to collect spillage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
特性
IUPAC Name |
dimethoxy-methyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPELYWYGMEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235020 | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxymethyloctylsilane | |
CAS RN |
85712-15-8 | |
| Record name | Methyl octyl dimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



